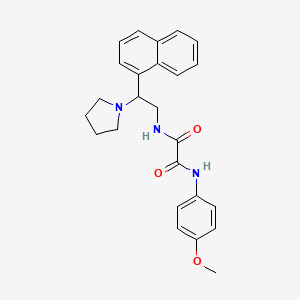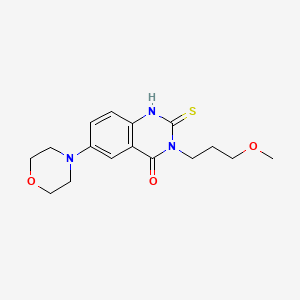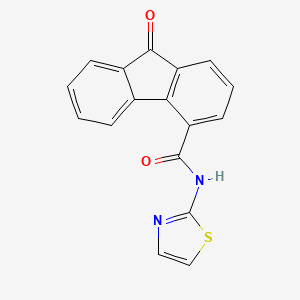![molecular formula C24H19ClN4O5 B2491468 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide CAS No. 923123-17-5](/img/no-structure.png)
2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide is a useful research compound. Its molecular formula is C24H19ClN4O5 and its molecular weight is 478.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Evaluation
Central Nervous System Depressant Activity : One study involved the synthesis of related compounds, exploring their sedative actions. Although not directly mentioning the specified compound, this research highlights the broader chemical class's potential for central nervous system applications (Manjunath et al., 1997).
Anticancer Activity : Another study focused on derivatives of similar pyrimidinones, investigating their anticancer activity against a variety of cancer cell lines. The findings suggest that structural analogs of the specified compound may hold potential as anticancer agents (Al-Sanea et al., 2020).
Anti-Inflammatory and Analgesic Agents : Research into novel benzodifuranyl derivatives, including 1,3,5-triazines and oxadiazepines, indicates potential anti-inflammatory and analgesic properties. This suggests the compound's framework might be beneficial in designing new therapeutics for inflammation and pain management (Abu‐Hashem et al., 2020).
Anti-Lung Cancer Activity : A related study on fluoro-substituted benzo[b]pyran derivatives outlines the potential for anti-lung cancer activity, emphasizing the compound's relevance in oncology research (Hammam et al., 2005).
Synthesis and Characterization for Potential Therapeutic Applications : The synthesis and characterization of related compounds, focusing on their potential therapeutic applications, highlight the chemical's versatility and promise in medicinal chemistry (Jing, 2011).
Properties
CAS No. |
923123-17-5 |
|---|---|
Molecular Formula |
C24H19ClN4O5 |
Molecular Weight |
478.89 |
IUPAC Name |
2-[3-[(4-chlorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
InChI |
InChI=1S/C24H19ClN4O5/c25-16-5-3-15(4-6-16)13-29-23(31)22-18(2-1-9-26-22)28(24(29)32)14-21(30)27-17-7-8-19-20(12-17)34-11-10-33-19/h1-9,12H,10-11,13-14H2,(H,27,30) |
InChI Key |
BIAUNDQYAFRLCL-UHFFFAOYSA-N |
SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CN3C4=C(C(=O)N(C3=O)CC5=CC=C(C=C5)Cl)N=CC=C4 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)hexanamide](/img/structure/B2491388.png)


![3-[3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-9-yl]-1lambda6-thiolane-1,1-dione; propan-2-ol](/img/structure/B2491392.png)
![3-allyl-5-ethoxy-6-ethyl-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2491393.png)

![5-ethyl-4-[1-(phenylsulfonyl)ethyl]-1-[4-(trifluoromethoxy)phenyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B2491396.png)
![N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-5-fluorobenzo[b]thiophene-2-carboxamide](/img/structure/B2491401.png)



![3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(2-(cyclohex-1-en-1-yl)ethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2491406.png)
